Phosphinic acid, 1-piperidinyl-, methyl ester
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Overview
Description
Phosphinic acid, 1-piperidinyl-, methyl ester is an organophosphorus compound that features a piperidine ring attached to a phosphinic acid moiety, with a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphinic acid, 1-piperidinyl-, methyl ester can be synthesized through the esterification of phosphinic acid derivatives. One common method involves the reaction of phosphinic acid with an alcohol in the presence of a suitable catalyst. For instance, the esterification of phosphinic acids with alcohols can be catalyzed by ionic liquids such as imidazolium salts . The reaction typically requires heating under reflux conditions to achieve the desired esterification.
Industrial Production Methods
In industrial settings, the production of phosphinic acid esters often involves the use of microwave irradiation and ionic liquid additives to enhance the reaction efficiency . This method allows for the direct esterification of phosphinic acids, resulting in high yields of the desired esters. The use of microwave irradiation helps to accelerate the reaction and improve the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, 1-piperidinyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphinic acid, 1-piperidinyl-, methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphinic acid derivatives.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Mechanism of Action
The mechanism of action of phosphinic acid, 1-piperidinyl-, methyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme .
Comparison with Similar Compounds
Phosphinic acid, 1-piperidinyl-, methyl ester can be compared with other similar compounds, such as:
Phosphonic acids: These compounds have a similar structure but differ in their oxidation state and reactivity.
Phosphonates: These are esters of phosphonic acids and share similar chemical properties and applications.
Phosphoramidates: These compounds contain a phosphoramidate group and are used in similar applications, including as enzyme inhibitors and in organic synthesis.
The uniqueness of this compound lies in its specific structure, which combines the properties of a piperidine ring with a phosphinic acid moiety, making it a versatile compound for various applications.
Properties
CAS No. |
652975-40-1 |
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Molecular Formula |
C6H13NO2P+ |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
methoxy-oxo-piperidin-1-ylphosphanium |
InChI |
InChI=1S/C6H13NO2P/c1-9-10(8)7-5-3-2-4-6-7/h2-6H2,1H3/q+1 |
InChI Key |
LZWXLVQIJLNTHA-UHFFFAOYSA-N |
Canonical SMILES |
CO[P+](=O)N1CCCCC1 |
Origin of Product |
United States |
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